Magnolioside

Übersicht

Beschreibung

Magnolioside is a compound that has been isolated from Angelica gigas Nakai (Umbelliferae). It exhibits significant neuroprotective activities against glutamate-induced toxicity .

Molecular Structure Analysis

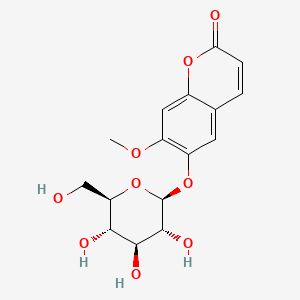

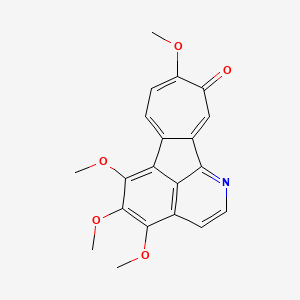

The molecular structure of Magnolioside is critical to its function. The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The molecular formula of Magnolioside is C16H18O9 .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Magnolioside has been explored for its potential pharmacological benefits. While specific studies on Magnolioside are limited, related compounds from the same plant sources have been examined for their effects on various health conditions, including cancer chemoprevention . Magnolioside may hold similar promise in pharmacological research, warranting further investigation.

Biotechnology

In biotechnology, compounds like Magnolioside can be crucial for the development of new technologies. For instance, the identification and validation of biosynthesis genes in plants such as Magnolia officinalis can lead to advancements in synthetic biology and the production of valuable compounds .

Food Industry

Magnolioside could potentially be used in the food industry as a natural additive. Nanoemulsions, for example, are being studied for their ability to encapsulate and deliver bioactive compounds, which could include Magnolioside for its potential health benefits .

Cosmetic Industry

In the cosmetic industry, Magnolioside could be investigated for its skin benefits. Compounds with antioxidant properties are often sought after for skincare products, and Magnolioside might contribute to this field by providing protective effects against oxidative stress .

Environmental Applications

Magnolioside and related compounds could find applications in environmental science, such as in the bioremediation of pollutants or the development of green materials for environmental sustainability .

Nanotechnology

The unique properties of Magnolioside at the nanoscale could be utilized in creating advanced materials with specific functions, such as targeted drug delivery systems or diagnostic tools in medical nanotechnology .

Agricultural Applications

In agriculture, Magnolioside could be used to enhance crop protection or growth. Its potential antibacterial properties might be beneficial in protecting plants against pathogens, thereby reducing crop losses and improving yield .

Medical Research

Lastly, in medical research, Magnolioside could be part of studies aimed at discovering new treatments for diseases. Its potential anti-inflammatory and neuroprotective activities are areas of interest for developing novel therapeutic agents .

Safety and Hazards

When handling Magnolioside, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Magnolioside, a compound isolated from Angelica gigas Nakai (Umbelliferae), has been found to exhibit significant neuroprotective activities against glutamate-induced toxicity . It also shows notable growth inhibitory activity against chloroquine-sensitive strains of P. falciparum and a moderate antibacterial activity against Staphylococcus aureus CIP 53.154 . Therefore, the primary targets of Magnolioside can be considered to be the glutamate receptors in neurons, the growth mechanisms of P. falciparum, and the cellular processes of Staphylococcus aureus.

Mode of Action

Its neuroprotective activities suggest that it may interact with glutamate receptors in neurons, potentially inhibiting the toxicity induced by glutamate . Its anti-plasmodial and antibacterial activities indicate that it may interfere with the growth mechanisms of P. falciparum and the cellular processes of Staphylococcus aureus .

Biochemical Pathways

falciparum, and cellular processes in Staphylococcus aureus .

Result of Action

The molecular and cellular effects of Magnolioside’s action are primarily its neuroprotective effects against glutamate-induced toxicity, its growth inhibitory effects on P. falciparum, and its antibacterial effects against Staphylococcus aureus . These effects suggest that Magnolioside may have potential therapeutic applications in neuroprotection and in the treatment of malaria and bacterial infections.

Eigenschaften

IUPAC Name |

7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAVLTNIRYDCPM-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942241 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnolioside | |

CAS RN |

20186-29-2 | |

| Record name | Methylesculin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNOLIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ1QJO54R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is magnolioside and where is it found?

A: Magnolioside (isoscopoletin-β-D-glucoside) is a coumarin glucoside found in various plant species. It has been isolated from the bark of Olea africana and Olea capensis [], Artemisia scoparia [], and the roots of Angelica gigas []. It has also been identified in Solanum lyratum for the first time [].

Q2: Does magnolioside exhibit any biological activity?

A: Yes, magnolioside has shown promising antiplasmodial activity against chloroquine-sensitive strains of Plasmodium falciparum in vitro []. This suggests potential for further investigation as an antimalarial agent.

Q3: What is the structure of magnolioside?

A: Magnolioside is a coumarin glucoside. Its structure consists of a coumarin backbone (isoscopoletin) attached to a glucose molecule via a β-glycosidic linkage. While the provided abstracts do not give detailed spectroscopic data, they confirm its structural identification through various techniques [, , , ].

Q4: Are there other iridoid glucosides found in plants besides magnolioside?

A: Yes, research indicates the presence of various iridoid glucosides in different plant species. For instance, griselinoside, a novel iridoid glucoside, was discovered in Griselinia species, along with aralidioside in Aralidium pinnatifolium []. These findings highlight the diversity of iridoid glucosides in the plant kingdom.

Q5: What analytical techniques are commonly employed to isolate and characterize magnolioside?

A5: Researchers utilize a combination of techniques for the isolation and characterization of magnolioside. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(1S,2R,3aS,7aS)-2-hydroxy-1-[(3S)-3-hydroxy-4,4-dimethylnona-1,6-diynyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1231830.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1231834.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[[(2R,3S,4R,5R,6S)-5-amino-6-[(2S,3R,4R,5S,6R)-3-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1231835.png)

![2-[(5,6-Dimethyl-2-propyl-4-thieno[2,3-d]pyrimidinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1231838.png)

![1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone](/img/structure/B1231841.png)

![3-(4-Fluorophenyl)-6-[2-oxo-2-(1-pyrrolidinyl)ethyl]-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1231846.png)

![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1231848.png)